Cas no 130464-06-1 (methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate)

methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate 化学的及び物理的性質
名前と識別子
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- D-Tyrosine, a-methyl-, methyl ester
- methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate
- DTXSID201302401
- 130464-06-1
- Lopac-M-3281
- CHEMBL1315171
- NCGC00015667-01
- EN300-26015547
- SCHEMBL503525
- I+/--Methyl-D-tyrosine methyl ester
-
- MDL: MFCD11978114
- インチ: InChI=1S/C11H15NO3/c1-11(12,10(14)15-2)7-8-3-5-9(13)6-4-8/h3-6,13H,7,12H2,1-2H3/t11-/m1/s1
- InChIKey: WYJJUDJUEGRXHZ-LLVKDONJSA-N
- ほほえんだ: CC(CC1=CC=C(C=C1)O)(C(=O)OC)N
計算された属性
- せいみつぶんしりょう: 209.10525
- どういたいしつりょう: 209.10519334g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 224
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 72.6Ų
じっけんとくせい
- PSA: 72.55
methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26015547-0.05g |
methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate |
130464-06-1 | 95% | 0.05g |
$587.0 | 2024-06-18 | |
Enamine | EN300-26015547-0.25g |
methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate |
130464-06-1 | 95% | 0.25g |
$642.0 | 2024-06-18 | |
Enamine | EN300-26015547-0.5g |
methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate |
130464-06-1 | 95% | 0.5g |
$671.0 | 2024-06-18 | |
Enamine | EN300-26015547-2.5g |
methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate |
130464-06-1 | 95% | 2.5g |
$1370.0 | 2024-06-18 | |
Enamine | EN300-26015547-1.0g |
methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate |
130464-06-1 | 95% | 1.0g |
$699.0 | 2024-06-18 | |
Enamine | EN300-26015547-10.0g |
methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate |
130464-06-1 | 95% | 10.0g |
$3007.0 | 2024-06-18 | |
Enamine | EN300-26015547-0.1g |
methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate |
130464-06-1 | 95% | 0.1g |
$615.0 | 2024-06-18 | |
Enamine | EN300-26015547-5.0g |
methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate |
130464-06-1 | 95% | 5.0g |
$2028.0 | 2024-06-18 | |
Enamine | EN300-26015547-1g |
methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate |
130464-06-1 | 1g |
$699.0 | 2023-09-14 | ||
Enamine | EN300-26015547-5g |
methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate |
130464-06-1 | 5g |
$2028.0 | 2023-09-14 |
methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate 関連文献
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoateに関する追加情報
Methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate (CAS No. 130464-06-1): A Comprehensive Overview
Methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate, identified by its CAS number 130464-06-1, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound, featuring a unique structural motif, has garnered attention due to its potential biological activities and its role in the synthesis of novel therapeutic agents. The detailed exploration of this molecule not only highlights its chemical properties but also delves into its applications and the latest research findings that underscore its importance.
The molecular structure of methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate consists of a chiral center at the carbon atom adjacent to the amino group, which imparts stereospecificity to the molecule. This stereochemistry is crucial for its biological activity, as it influences how the compound interacts with biological targets. The presence of both an amino group and a hydroxyl group in the side chain further enhances its reactivity and potential utility in drug design.
In recent years, there has been a growing interest in the development of drugs that target specific biological pathways associated with various diseases. Methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate has been investigated for its potential role in modulating these pathways. For instance, studies have suggested that this compound may have inhibitory effects on certain enzymes involved in inflammation and oxidative stress, making it a promising candidate for the development of anti-inflammatory and antioxidant therapies.
One of the most compelling aspects of methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate is its structural versatility. Researchers have leveraged this compound as a building block for more complex molecules, incorporating it into libraries of compounds for high-throughput screening. This approach has led to the discovery of several novel derivatives with enhanced pharmacological properties. The ability to modify the structure of this compound while retaining its core pharmacophore has opened up new avenues for drug discovery and development.
The synthesis of methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate is another area of active research. Efficient synthetic routes are essential for producing this compound in sufficient quantities for both laboratory studies and potential clinical applications. Recent advances in synthetic methodology have enabled the production of this compound with high enantiomeric purity, which is critical for ensuring its biological efficacy. These synthetic strategies often involve asymmetric catalysis and chiral auxiliaries, which are key components in modern pharmaceutical chemistry.
From a biochemical perspective, methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate has been shown to interact with various biological targets, including proteins and enzymes. Understanding these interactions at a molecular level is crucial for elucidating its mechanism of action and for designing more effective therapeutic agents. Computational methods, such as molecular docking and molecular dynamics simulations, have been employed to predict how this compound binds to its targets and to identify key residues involved in these interactions.
The pharmacokinetic properties of methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate are also of significant interest. These properties determine how the compound is absorbed, distributed, metabolized, and excreted by the body, which are critical factors in determining its therapeutic efficacy and safety profile. Studies have shown that this compound exhibits favorable pharmacokinetic characteristics, including good solubility and moderate bioavailability, which make it a promising candidate for further development.
In conclusion, methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate (CAS No. 130464-06-1) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features, combined with its observed biological activities, make it an attractive scaffold for designing novel therapeutic agents. The ongoing research into its synthesis, mechanism of action, and pharmacokinetic properties continues to expand our understanding of this molecule and highlight its importance in modern drug discovery.
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